Cas no 61197-07-7 (3-(Ethyldithio)-2-methylfuran)
3-(Ethyldithio)-2-methylfuran structure
Product Name:3-(Ethyldithio)-2-methylfuran
CAS No:61197-07-7
MF:C7H10OS2
MW:174.283699512482
CID:57641
PubChem ID:6427118
Update Time:2025-04-18
3-(Ethyldithio)-2-methylfuran Chemical and Physical Properties
Names and Identifiers
-
- 3-(Ethyldithio)-2-methylfuran
- 3-(ethyldisulfanyl)-2-methylfuran
- ETHYL-2-METHYL-3-FURYL DISULFIDE
- 3-(ethyldisulfanyl)-2-methyl-furan
- EINECS 262-649-8
- Furan,3-(ethyldithio)-2-methyl
- 61197-07-7
- 3-(Ethyldithio)-2-methyl-furan
- Furan, 3-(ethyldithio)-2-methyl
- DTXSID70210093
- SCHEMBL9509697
- A833087
- 2-methyl-3-(ethyldithio)furan
- 2-Methyl-3-(ethyldithio)-furan
- NS00034594
- AKOS006305687
- Furan, 3-(ethyldithio)-2-methyl-
- ZPINLCXQMSVOQT-UHFFFAOYSA-N
-
- Inchi: 1S/C7H10OS2/c1-3-9-10-7-4-5-8-6(7)2/h4-5H,3H2,1-2H3
- InChI Key: ZPINLCXQMSVOQT-UHFFFAOYSA-N
- SMILES: S(C1C=COC=1C)SCC
Computed Properties
- Exact Mass: 174.01700
- Monoisotopic Mass: 174.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.7A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.16
- Boiling Point: 212°C at 760 mmHg
- Flash Point: 82°C
- Refractive Index: 1.572
- PSA: 63.74000
- LogP: 3.34820
3-(Ethyldithio)-2-methylfuran Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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